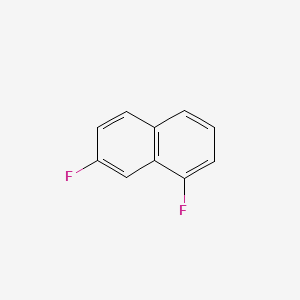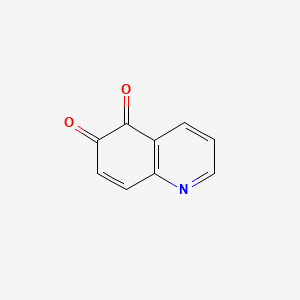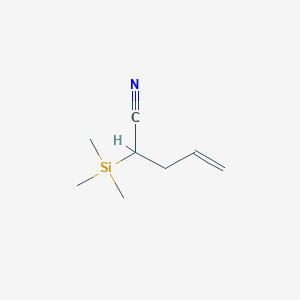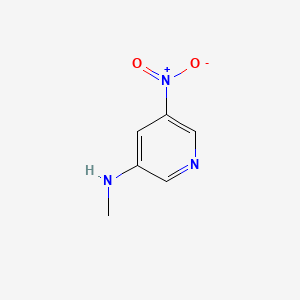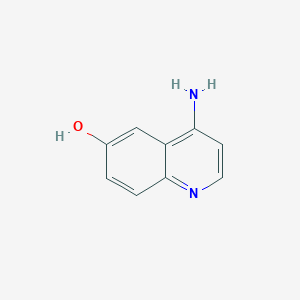
4-Aminoquinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminoquinolin-6-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an amino group at the 4-position and a hydroxyl group at the 6-position of the quinoline ring. It has been studied for its potential pharmacological properties and is a precursor for the synthesis of various derivatives with significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminoquinolin-6-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of aniline derivatives with appropriate reagents to form the quinoline ring, followed by functional group modifications to introduce the amino and hydroxyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Aminoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different pharmacological properties depending on the nature of the substituents.
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential as antimalarial, anticancer, and antiviral agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Aminoquinolin-6-ol and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives are known to inhibit the activity of enzymes involved in the replication of malaria parasites, thereby exerting their antimalarial effects. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial agent with structural similarities.
Hydroxychloroquine: Used for the treatment of malaria and autoimmune diseases.
Uniqueness
4-Aminoquinolin-6-ol is unique due to the specific positioning of the amino and hydroxyl groups, which can influence its chemical reactivity and biological activity. This distinct structure allows for the synthesis of unique derivatives with potentially novel pharmacological properties.
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-aminoquinolin-6-ol |
InChI |
InChI=1S/C9H8N2O/c10-8-3-4-11-9-2-1-6(12)5-7(8)9/h1-5,12H,(H2,10,11) |
InChI Key |
YHAXVGVEPIIKPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine](/img/structure/B11920222.png)
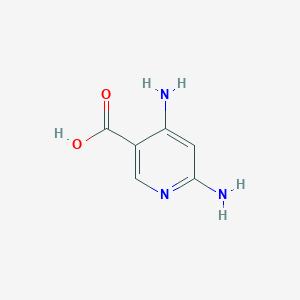



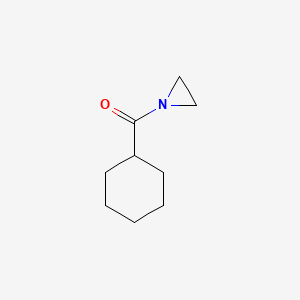
![{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol](/img/structure/B11920277.png)
